molecular formula C14H10ClFN2 B6150471 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole CAS No. 115835-43-3

2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole

Cat. No. B6150471
CAS RN: 115835-43-3
M. Wt: 260.7
InChI Key:
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Description

2-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole (CFPBD) is a heterocyclic compound that has been used in a variety of research applications, including organic synthesis, medicinal chemistry, and drug discovery. CFPBD is a versatile compound that can be used in a variety of synthetic pathways and has been studied for its potential applications in the pharmaceutical and biotechnology industries.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole is not fully understood, but it is believed to be involved in the inhibition of certain enzymes and the modulation of certain biochemical pathways. Specifically, 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole has also been shown to modulate the activity of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole can inhibit the activity of certain enzymes, modulate the activity of certain G-protein coupled receptors, and inhibit the production of pro-inflammatory mediators. In vivo studies have demonstrated that 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole can reduce inflammation, reduce pain, and modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole is a versatile compound that can be used in a variety of synthetic pathways and has been studied for its potential applications in the pharmaceutical and biotechnology industries. However, there are several advantages and limitations to using 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole in laboratory experiments. The main advantages of using 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole in laboratory experiments include its low cost, ease of synthesis, and versatility. The main limitations of using 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole in laboratory experiments include its low solubility in water and its potential to form toxic by-products.

Future Directions

The potential applications of 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole in the pharmaceutical and biotechnology industries are vast and varied, and there are numerous future directions for research. Future research should focus on further elucidating the mechanism of action of 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole, exploring its potential applications in drug discovery and development, and determining its safety and efficacy in preclinical and clinical trials. Additionally, further research should be conducted to optimize the synthesis of 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole and to develop novel methods for its use in laboratory experiments.

Synthesis Methods

2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole can be synthesized using a variety of methods, including the reaction of 3-fluorophenylboronic acid and chloromethylbenzene in the presence of a palladium catalyst. This method produces 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole in high yields and is relatively simple and cost-effective. Additionally, 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole can be synthesized from the reaction of 3-fluorophenylmagnesium bromide and chloromethylbenzene, which is a less expensive and more efficient method.

Scientific Research Applications

2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. In organic synthesis, 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole can be used as a starting material for the synthesis of a variety of heterocyclic compounds. In medicinal chemistry, 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole has been used as a scaffold for the synthesis of novel drugs and drug-like molecules. In drug discovery, 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole has been used in the synthesis of drug-like molecules and as a tool for the identification of new therapeutic targets.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole involves the reaction of 3-fluoroaniline with 2-chloromethylbenzoyl chloride in the presence of a base to form the intermediate 2-(chloromethyl)-1-(3-fluorophenyl)benzoyl chloride. This intermediate is then reacted with o-phenylenediamine in the presence of a base to yield the final product, 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole.", "Starting Materials": [ "3-fluoroaniline", "2-chloromethylbenzoyl chloride", "o-phenylenediamine", "base" ], "Reaction": [ "Step 1: 3-fluoroaniline is reacted with 2-chloromethylbenzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-(chloromethyl)-1-(3-fluorophenyl)benzoyl chloride.", "Step 2: The intermediate 2-(chloromethyl)-1-(3-fluorophenyl)benzoyl chloride is then reacted with o-phenylenediamine in the presence of a base, such as potassium carbonate, to yield the final product, 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole.", "Overall reaction: 3-fluoroaniline + 2-chloromethylbenzoyl chloride + base → 2-(chloromethyl)-1-(3-fluorophenyl)benzoyl chloride → 2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole + base" ] }

CAS RN

115835-43-3

Product Name

2-(chloromethyl)-1-(3-fluorophenyl)-1H-1,3-benzodiazole

Molecular Formula

C14H10ClFN2

Molecular Weight

260.7

Purity

95

Origin of Product

United States

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